2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol or methanol, and catalysts such as triethylamine or thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under microwave activation.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide has been studied for various scientific research applications:
Medicinal Chemistry: It exhibits potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It has been investigated for its antioxidant properties and its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
- 2-[(4-benzoylphenoxy)-1H-benzoimidazol-1-yl]ethanone derivatives
Uniqueness
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its triazole core and sulfanyl group contribute to its versatility in various chemical reactions and its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C21H23N5O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-4-26-20(16-11-9-15(2)10-12-16)24-25-21(26)29-14-19(27)23-22-13-17-7-5-6-8-18(17)28-3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13- |
InChI Key |
DRSREUSRZIXDDS-XKZIYDEJSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=CC=C2OC)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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